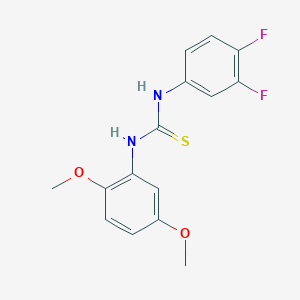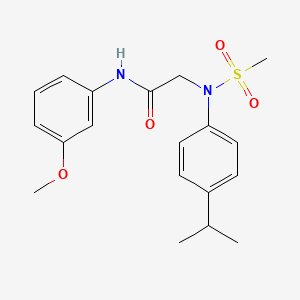![molecular formula C24H29N3O3S B5796589 N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide, also known as ABA-Na, is a chemical compound that has been the subject of extensive scientific research. This compound is a hydrazone derivative of 1-adamantylamine and 2-naphthalenesulfonic acid and is commonly used in laboratory experiments to study its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide can improve insulin sensitivity and reduce blood glucose levels in diabetic mice. N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide in laboratory experiments is its potent anticancer activity and its ability to induce apoptosis in cancer cells. N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide. One area of research is to further investigate the mechanism of action of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide and its potential targets in cancer cells. Another area of research is to explore the use of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide in vivo and its potential use as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide involves the reaction of 1-adamantylamine with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate to form N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide. The synthesis of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is a relatively simple process and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In vitro studies have shown that N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
(3E)-N-(1-adamantyl)-3-(naphthalen-2-ylsulfonylhydrazinylidene)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-16(8-23(28)25-24-13-17-9-18(14-24)11-19(10-17)15-24)26-27-31(29,30)22-7-6-20-4-2-3-5-21(20)12-22/h2-7,12,17-19,27H,8-11,13-15H2,1H3,(H,25,28)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSBKRBIONZFLY-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)CC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)/CC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-N-(1-adamantyl)-3-(naphthalen-2-ylsulfonylhydrazinylidene)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)


![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)
![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)
